Terbium oxide (Tb2O3)

Catalog No.
S1797341
CAS No.
12037-01-3
M.F
O7Tb4-2
M. Wt
747.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbium oxide (Tb2O3)

CAS Number

12037-01-3

Product Name

Terbium oxide (Tb2O3)

IUPAC Name

oxygen(2-);terbium(3+)

Molecular Formula

O7Tb4-2

Molecular Weight

747.7

InChI

InChI=1S/3O.2Tb/q3*-2;2*+3

SMILES

[O-2].[O-2].[O-2].[Tb+3].[Tb+3]

Application in Magneto-Optical Ceramics

Scientific Field: Magnetochemistry

Summary of the Application: Terbium (III) Oxide (Tb2O3) is used in the production of magneto-optical ceramics . These ceramics are used in devices that manipulate light using magnetic fields, such as Faraday isolators .

Methods of Application: The Tb2O3 powder is prepared through preliminary air calcination and subsequent reduction in a flowing NH3 atmosphere . The Tb2O3 magneto-optical transparent ceramics are then fabricated by vacuum pre-sintering and hot isostatic pressing post-treatment .

Results or Outcomes: The ceramics reach in-line transmittance values of 70.3% at 633 nm, 78.1% at 1064 nm, and 79.4% at 1400 nm . They present high Verdet constants of -427.3 and -123.7 rad·T−1·m−1 at 633 and 1064 nm, which are about 3.1 and 3.4 times higher than those of commercial Tb3Ga5O12 crystals .

Application in Laser Ablation Synthesis

Scientific Field: Inorganic Chemistry

Summary of the Application: Tb2O3 nanoparticles are synthesized by the laser ablation method for use in magneto-optical ceramics .

Methods of Application: The as-produced powder comprised 13 nm particles with a spherical shape and monoclinic crystal structure . Full transformation into cubic phase was achieved after heating at 950 °C and 700 °C under vacuum and Ar gas, respectively .

Results or Outcomes: The as-HIPed sample had a brownish color, with an optical transmittance of 65.3% at a wavelength of 1060 nm and an average grain size of 14 μm . The Verdet constant measured at wavelengths of 633 nm and 1060 nm was 471 rad T−1 m−1 and 142 rad T−1 m−1 .

Application in Fluorescent Materials

Scientific Field: Material Science

Summary of the Application: Terbium oxide is used in the production of fluorescent materials, such as those found in fluorescent lamps .

Application in Glass, Optic and Ceramic Applications

Summary of the Application: Terbium (III) Oxide is a highly insoluble thermally stable Terbium source suitable for glass, optic and ceramic applications .

Methods of Application: Terbium Oxide is produced by heating the metal oxalate .

Application in Yttrium Iron Garnet and Yttrium Aluminium Garnet

Summary of the Application: Terbium(III, IV) oxide is an additive for yttrium iron garnet and yttrium aluminium garnet .

Application in Production of Terbium Metal

Scientific Field: Metallurgy

Summary of the Application: Terbium(III, IV) oxide is a raw material for the production of terbium metal .

Application in Semiconductor Materials

Scientific Field: Semiconductor Physics

Methods of Application: Terbium (III) oxide may be prepared by the reduction of Tb4O7 in hydrogen at 1300 °C for 24 hours .

Application in Fluorophor of X-ray Intensifying Screen

Scientific Field: Radiology

Summary of the Application: Terbium(III, IV) oxide acts as an activator of fluorescent powder, which is a fluorophor of X-ray intensifying screen .

Application in Magnetic Material and Fluorescent Powder

Summary of the Application: Terbium(III, IV) oxide is an additive for magnetic material and fluorescent powder .

Terbium oxide, with the chemical formula Terbium(III) oxide or Tb2O3\text{Tb}_2\text{O}_3, is a sesquioxide of the rare earth metal terbium. This compound appears as a white or pale yellow powder and is known for its cubic crystal structure, with a lattice constant of approximately 1057 picometers. Terbium oxide is classified as a basic oxide, meaning it can react with acids to form salts, and it exhibits semiconductor properties, particularly as a p-type semiconductor when doped with calcium .

, including oxidation processes .
  • Laser Materials: It is utilized in solid-state lasers and optical devices due to its unique optical properties.
  • Electronics: The compound is important in the production of electronic components and devices, especially those requiring high thermal stability.
  • Fuel Cells: Terbium oxide is explored as a dopant in solid oxide fuel cells to enhance performance .
  • Terbium oxide can be synthesized through several methods:

    • Thermal Decomposition: Heating precursor compounds such as terbium nitrate or carbonate at high temperatures leads to the formation of terbium oxide.
    • Hydrothermal Synthesis: This method involves dissolving terbium salts in water under high temperature and pressure, facilitating crystal growth.
    • Electrochemical Methods: Recent research has demonstrated that electro

    Interaction studies involving terbium oxide focus on its reactivity with other materials and its behavior under various conditions. Research indicates that it interacts favorably with certain metal oxides and can enhance catalytic activity when used as a dopant or mixed with other materials. Studies have also examined its stability under heat and its ability to form solid solutions with other rare earth oxides, which can affect its electrical and optical properties .

    Terbium oxide shares similarities with several other rare earth oxides. Here are some comparable compounds:

    Compound NameChemical FormulaUnique Properties
    Dysprosium OxideDy2O3\text{Dy}_2\text{O}_3High thermal stability; used in magnets
    Europium OxideEu2O3\text{Eu}_2\text{O}_3Strong luminescent properties; used in phosphors
    Yttrium OxideY2O3\text{Y}_2\text{O}_3Used as a stabilizer for zirconia ceramics
    Cerium OxideCeO2\text{CeO}_2Catalytic properties; used in automotive catalysts

    Uniqueness of Terbium Oxide

    What sets terbium oxide apart from these similar compounds is primarily its specific luminescent properties that make it ideal for green phosphors and its role as a p-type semiconductor when doped. Its applications in advanced electronics and fuel cells further highlight its unique position within the category of rare earth oxides .

    Electrospinning represents a versatile approach for synthesizing terbium oxide nanofibers through the controlled deposition of polymer-precursor solutions [13]. The technique employs terbium acetate tetrahydrate as the primary precursor material, combined with polyethylene oxide as a structure-directing template during the electrospinning process [13]. Research demonstrates that terbium-doped gadolinium oxide nanofibers can be successfully prepared using this methodology, yielding fibers with average diameters of approximately 80 nanometers [13].

    The electrospinning process involves dissolving rare-earth acetate tetrahydrates in aqueous solutions, which are then subjected to high voltage electric fields to create continuous nanofibers [13]. The polyethylene oxide serves as a critical component, acting as a structure-directing template throughout both the electrospinning and subsequent calcination processes [13]. During fiber formation, the polymer matrix maintains the fibrous morphology while facilitating uniform distribution of terbium precursors [13].

    Post-deposition annealing treatments are essential for achieving optimal structural and optical properties in terbium oxide systems [7]. Rapid thermal processing at temperatures ranging from 600 to 800 degrees Celsius has been demonstrated to effectively promote crystallization and enhance luminescent properties [7]. The annealing atmosphere significantly influences the final product characteristics, with air atmospheres commonly employed for oxidation processes [4] [7].

    Table 1: Electrospinning and Annealing Parameters

    Synthesis MethodPrecursorTemperature (°C)AtmosphereProduct Characteristics
    Electrospinning + AnnealingTerbium acetate tetrahydrate600-800AirTerbium-doped fibers
    Electrospinning + PEOPEO + Tb acetate400-600AirGd2O3:Tb nanofibers (80 nm)
    Electrospinning + CalcinationRare-earth acetate500-800AirCalcined oxide fibers

    The luminescent properties of electrospun terbium oxide nanofibers exhibit characteristic green emission at 545 nanometers, resulting from the 5D4→7F5 transition of terbium three plus ions [13]. Concentration quenching occurs when terbium three plus concentration reaches 3 atomic percent, indicating optimal luminescent intensity under such doping concentrations [13]. The fibrous morphology provides enhanced surface area and improved optical properties compared to bulk materials [13].

    Sol-Gel and Aqueous Chemical Routes

    Sol-gel methodologies provide precise control over terbium oxide synthesis through the controlled hydrolysis and condensation of metal alkoxide or nitrate precursors [15]. Terbium nitrate hexahydrate serves as the most commonly employed precursor for aqueous sol-gel routes, offering excellent solubility and reactivity characteristics [5] [15]. The process typically involves mixing terbium nitrate with appropriate chelating agents such as acetic acid and ethylene glycol to form stable colloidal solutions [15].

    The sol-gel process for terbium oxide synthesis follows a multi-stage reaction sequence beginning with precursor dissolution and progressing through gelation, aging, and thermal decomposition [15]. During the initial dissolution phase, terbium nitrate hexahydrate undergoes hydrolysis in aqueous media, forming hydroxylated intermediate species [15]. The addition of organic modifiers such as ethylene glycol facilitates gel formation while preventing premature precipitation [15].

    Calcination temperatures between 450 and 750 degrees Celsius are typically required to achieve complete decomposition of organic components and crystallization of terbium oxide phases [5] [15]. The calcination atmosphere significantly influences the oxidation state of terbium ions, with air atmospheres promoting formation of higher oxide phases while nitrogen atmospheres favor reduced compositions [5]. Research demonstrates that sol-gel derived terbium-doped titanium dioxide exhibits approximately three times enhanced photocatalytic activity compared to commercial standards [15].

    Table 2: Sol-Gel Synthesis Conditions

    Synthesis MethodPrecursorTemperature (°C)AtmosphereProduct Characteristics
    Sol-gel + calcinationTerbium nitrate hexahydrate500AirTerbium-doped TiO2
    Aqueous sol-gelIndium nitrate + Tb nitrate450-750Air/N2ITO:Tb films
    Precipitation + reductionPrecipitation precursor850 (reduction)NH3Pure Tb2O3 (135 nm particles)

    The precipitation-reduction route represents a specialized sol-gel variant specifically designed for producing stoichiometric terbium sesquioxide [1]. This process involves initial precipitation of terbium carbonate-hydroxide precursors, followed by calcination in air at 500 degrees Celsius and subsequent reduction in flowing ammonia atmosphere at 850 degrees Celsius [1]. The reduction step is critical for eliminating tetravalent terbium species and achieving the desired Tb2O3 stoichiometry [1].

    Particle morphology control in sol-gel systems can be achieved through careful adjustment of solution chemistry parameters including precursor concentration, pH, and aging conditions [16]. Hydrothermal treatment under supercritical water conditions enables synthesis at significantly lower alkali concentrations compared to conventional methods, reducing corrosion concerns and waste treatment requirements [16]. The resulting terbium oxide powders exhibit improved sinterability and optical transparency characteristics [1].

    Laser Ablation in Reactive Gas Environments

    Laser ablation synthesis enables production of ultrafine terbium oxide nanoparticles through controlled evaporation of solid targets using high-power laser systems [2] [3]. The technique employs ytterbium fiber lasers operating at average powers of 300 watts with pulse durations of 120 microseconds at 1070 nanometer wavelength [2]. The laser radiation is focused onto rotating terbium oxide targets to achieve uniform surface wear and consistent particle production rates of approximately 24 grams per hour [2].

    The reactive gas environment plays a crucial role in controlling the oxidation state and morphology of synthesized nanoparticles [2] [6]. Argon gas flow at volumetric rates of 5 cubic meters per hour provides an inert atmosphere that prevents oxidation during particle formation and cooling [2]. Alternative gas mixtures, such as 95 percent argon plus 5 percent hydrogen, create reducing conditions that further promote formation of terbium sesquioxide compositions [6].

    Laser-ablated terbium oxide nanoparticles exhibit spherical morphologies with average diameters of 13 nanometers and lognormal size distributions [2]. The particles initially crystallize in monoclinic symmetry due to the Gibbs-Thomson effect associated with high surface curvature, but undergo irreversible transformation to cubic structure upon heating to 850 degrees Celsius under vacuum conditions [2]. X-ray photoelectron spectroscopy analysis reveals oxygen-to-terbium ratios of approximately 1.51, indicating near-stoichiometric Tb2O3 composition with minimal tetravalent terbium content [2].

    Table 3: Laser Ablation Synthesis Parameters

    Synthesis MethodLaser Power (W)Gas EnvironmentParticle Size (nm)Crystal StructureO/Tb Ratio
    Laser ablation300Ar13Monoclinic → Cubic (850°C)1.51
    Laser ablation + reducing gas30095% Ar + 5% H213Monoclinic~1.5
    Fiber laser ablation300Ar flow13Spherical morphology1.51

    The sintering behavior of laser-ablated terbium oxide nanoparticles demonstrates exceptional densification characteristics [2]. Dilatometry studies reveal rapid densification beginning at 650 degrees Celsius, with maximum shrinkage rates of -2.47 × 10⁻³ per minute occurring at 709 degrees Celsius [2]. The particles achieve 95.6 percent of theoretical density when sintered to 1450 degrees Celsius under vacuum conditions, significantly exceeding the densification performance of powders synthesized by alternative methods [2].

    The production of near-stoichiometric terbium sesquioxide through laser ablation results from the rapid evaporation and cooling kinetics inherent to the process [2]. The initial target material, typically containing higher oxide phases such as TbO1.82, undergoes partial reduction during melting at approximately 2410 degrees Celsius [2]. The extremely short formation time of approximately 1 millisecond prevents reoxidation of the evaporated material, resulting in nanoparticles with compositions approaching TbO1.5 [2].

    Spray Co-Precipitation for Nanopowder Synthesis

    Spray co-precipitation methodologies combine the advantages of homogeneous precipitation with atomization techniques to produce uniform terbium oxide nanopowders [18] [24]. The process employs ammonium hydrogen carbonate as a precipitant for terbium nitrate solutions, generating one-dimensional nanorod precursors that serve as templates for subsequent oxide formation [18]. The molar ratio of ammonium hydrogen carbonate to terbium three plus ions significantly affects particle dispersion, with optimal ratios of 1:1 yielding well-dispersed final products [18].

    The precipitation process generates hydrated terbium carbonate precursors with nanorod morphologies that can be preserved through topotactic transformation during thermal decomposition [18]. Calcination in air atmosphere at 400 degrees Celsius produces TbO1.81 nanopowders with average particle sizes of approximately 140 nanometers through dehydration, decarbonation, and particle growth processes [18]. Alternative reduction treatment under flowing hydrogen atmosphere yields Tb2O3 powders with finer particle sizes of approximately 85 nanometers [18].

    Spray drying techniques enable large-scale production of oxide nanopowders through controlled atomization and thermal treatment of precursor solutions [23]. The process involves nebulizing aqueous solutions containing terbium precursors into heated chambers where rapid solvent evaporation occurs, leaving behind solid particles [23]. Inlet temperatures typically range from 150 to 200 degrees Celsius, with outlet temperatures maintained between 50 and 95 degrees Celsius to prevent thermal decomposition [23].

    Table 4: Spray Co-Precipitation Synthesis Conditions

    Synthesis MethodPrecipitantPrecursor MorphologyFinal Product Size (nm)Calcination Conditions
    Co-precipitationAmmonium hydrogen carbonateNanorod85-140Air (TbO1.81) / H2 (Tb2O3)
    Spray dryingVariousSphericalVariableVarious
    Wet chemical precipitationAHCOne-dimensional nanorods85-140400°C air / H2 reduction

    Particle morphology control in spray co-precipitation systems depends on the nucleation and growth kinetics during precipitation [31]. Room temperature aging prior to precipitation enables control over seed crystal size and morphology, ultimately determining the shape of final oxide products [31]. Extended aging times promote formation of plate-like and rod-like precursor morphologies that are preserved during thermal conversion to oxide phases [31].

    The bandgap energies of spray co-precipitated terbium oxides vary significantly with composition and crystal structure [18]. TbO1.81 phases exhibit bandgap energies of approximately 1.67 electron volts, while reduced Tb2O3 compositions display values of 5.20 electron volts [18]. These optical properties make spray co-precipitated terbium oxides suitable for magneto-optical applications requiring specific absorption characteristics [18].

    Flux Growth of Single Crystals

    Flux growth methodologies enable synthesis of large, high-quality terbium oxide single crystals through controlled crystallization from molten salt media [11]. The controlled atmosphere flux method operates at temperatures of 1230 degrees Celsius using heavy metal-free solvents, representing the first successful growth of millimeter-sized cubic Tb2O3 single crystals [11]. This approach operates at less than half the melting temperature of terbium sesquioxide, providing significant advantages over traditional melt growth techniques [11].

    The flux-grown terbium oxide crystals exhibit exceptional optical and magnetic properties superior to conventional materials [11]. Single crystals display Verdet constants in visible and near-infrared spectral ranges that are at least three times higher than commercial terbium gallium garnet crystals [11]. Transmission coefficients exceed 77 percent over the 525 nanometer to 1.38 micrometer spectral range for crystals with thickness of 1.36 millimeters [11].

    Electrochemical single crystal growth represents an alternative approach for producing nonstoichiometric terbium oxide phases through direct current electrolysis [19]. The method employs terbium three plus ion conducting solid electrolytes such as Tb2(MoO4)3 at temperatures between 800 and 900 degrees Celsius [19]. Selective growth of specific phases including Tb16O30, Tb24O44, and Tb11O20 can be achieved by controlling oxygen partial pressure, electrolysis temperature, and applied voltage [19].

    Table 5: Crystal Growth Methods and Conditions

    Growth MethodTemperature (°C)Atmosphere/ConditionsCrystal SizeProperties
    Controlled atmosphere flux1230Heavy metal-free solventMillimeter-sized cubic crystalsVerdet constant 3x higher than TGG
    Electrochemical growth800-900Controlled O2 partial pressureSingle crystalsPhase-selective growth
    Optical floating zone~2400Laser heatingLarge diameter crystalsHigh temperature growth

    The optical floating zone method utilizing laser heating systems provides an alternative approach for growing terbium oxide crystals at extreme temperatures [22]. This crucible-free technique employs multi-kilowatt diode lasers combined with fiber-coupled processing optics to create process-adapted intensity profiles [22]. The method enables crystal growth of materials with melting points approaching 2400 degrees Celsius while avoiding contamination issues associated with crucible materials [22].

    Crystal quality assessment through powder X-ray diffraction and chemical analysis confirms the phase purity and stoichiometry of flux-grown crystals [11]. Gas discharge mass spectrometry analysis demonstrates chemical purity with minimal impurity content [11]. Absorption spectrum, magnetic susceptibility, and specific heat measurements confirm the absence of detectable tetravalent terbium cations and other impurities [11].

    High-Pressure Phase Stabilization Strategies

    High-pressure synthesis techniques enable stabilization of specific terbium oxide polymorphs through controlled application of mechanical stress and elevated temperatures [20]. Terbium sesquioxide undergoes a well-characterized sequence of pressure-induced phase transitions following the C → B → A pathway commonly observed in rare earth sesquioxides [20]. The cubic C-type phase transforms to monoclinic B-type structure at approximately 7 gigapascals, followed by conversion to trigonal A-type phase at approximately 12 gigapascals [20].

    The initial pressure-induced transition from cubic to monoclinic symmetry occurs irreversibly at 7 gigapascals through a reconstructive mechanism involving significant atomic rearrangement [20]. X-ray diffraction analysis reveals transformation from the cubic Ia-3 space group to monoclinic C2/m symmetry with substantial changes in unit cell parameters [20]. This transition represents a fundamental change in the coordination environment of terbium atoms and oxygen vacancy ordering [20].

    The subsequent transition from monoclinic B-type to trigonal A-type phase occurs reversibly at approximately 12 gigapascals through a displacive mechanism [20]. This transformation involves the trigonal P3̄m1 space group and maintains structural coherence during pressure cycling [20]. Raman spectroscopy monitoring reveals distinct phonon mode evolution throughout the pressure-induced phase sequence [20].

    Table 6: High-Pressure Phase Transitions

    Pressure ConditionPhase TransitionCrystal StructureReversibilityBulk Modulus
    ~7 GPaC-type → B-type (monoclinic)Cubic Ia-3 → Monoclinic C2/mIrreversibleVariable with pressure
    ~12 GPaB-type → A-type (trigonal)Monoclinic → Trigonal P3̄m1ReversiblePressure dependent
    Ambient to 25 GPaComplete C→B→A sequencePressure-induced transitionsMixed reversibilityPhase-specific values

    Density functional theory calculations provide theoretical validation of experimentally observed phase transition pressures and bulk moduli values [20]. The calculated transition pressures of 5.5 gigapascals for C → B transformation and 10.9 gigapascals for B → A conversion show excellent agreement with experimental values [20]. Theoretical bulk moduli predictions demonstrate linear relationships with cube cation ionic radius and f-level filling characteristics [20].

    Terbium oxide adopts the cubic bixbyite structure (C-type) under ambient conditions, crystallizing in the centrosymmetric space group Ia-3 (No. 206) with Z = 16 [2]. This structure represents an ordered defect fluorite configuration, where one-quarter of the oxygen anion sites are systematically vacant in a specific arrangement [3] [2]. The lattice parameter ranges from 10.66 to 10.73 Å depending on synthesis conditions and sample purity [4] [5].

    The bixbyite structure contains three crystallographically independent atomic positions: two inequivalent terbium sites (Tb1 and Tb2) and one oxygen site. Terbium atoms occupy 8b and 24d Wyckoff positions, while oxygen atoms reside at 48e sites [2]. This arrangement results in only four free atomic coordinates: the x-parameter of the Tb2 atom (typically denoted as u) and the three atomic coordinates (x, y, z) of the oxygen atom [2].

    Table 1: Structural Parameters of Tb₂O₃ Polymorphs

    PhaseSpace GroupLattice Parameters (Å)Coordination NumberBulk Modulus (GPa)Stability ConditionsTransition Pressure (GPa)Transition Type
    C-type (Cubic)Ia-3 (No. 206)a = 10.66-10.736145 ± 3Ambient pressure and temperature--
    B-type (Monoclinic)C2/m (No. 12)a ≈ 14.0, b ≈ 3.6, c ≈ 8.8, β ≈ 100°6158 ± 5High pressure (7-12 GPa)~7Irreversible C→B
    A-type (Trigonal)P-3m1 (No. 164)a ≈ 3.8, c ≈ 6.07170 ± 4High pressure (>12 GPa)~12Reversible B→A

    The bulk modulus of C-type terbium oxide is 145 ± 3 GPa, indicating moderate compressibility compared to other rare earth sesquioxides [2]. This value follows a linear relationship with the cube of the ionic radius across the lanthanide series, reflecting the systematic variation in electronic structure and bonding characteristics [2].

    High-Pressure Phase Transitions (C → B → A)

    Terbium oxide undergoes a well-defined sequence of pressure-induced phase transitions following the C → B → A pathway commonly observed in rare earth sesquioxides [2] [6]. The first transition occurs at approximately 7 GPa, transforming the cubic C-type structure to a monoclinic B-type phase with space group C2/m [2] [6]. This transition is irreversible and involves a reconstructive mechanism with significant atomic rearrangement [2].

    The second phase transition takes place at approximately 12 GPa, converting the monoclinic B-type phase to the trigonal A-type structure with space group P-3m1 [2] [6]. Unlike the first transition, this transformation is reversible and occurs through a displacive mechanism involving mainly atomic displacement rather than bond breaking and reformation [2]. The A-type phase exhibits seven-fold coordination for terbium atoms, representing an increase from the six-fold coordination observed in both C-type and B-type phases .

    High-pressure X-ray diffraction studies reveal that the phase transitions are accompanied by systematic changes in bulk moduli. The B-type phase exhibits a bulk modulus of 158 ± 5 GPa, while the A-type phase shows 170 ± 4 GPa . This progression reflects the increasing density and coordination number with pressure, leading to enhanced resistance to further compression [2].

    The pressure-induced coordination changes follow the sequence: C-type (6-fold) → B-type (6-fold) → A-type (7-fold), with the coordination increase occurring specifically during the B → A transition . This behavior correlates with the systematic filling of f-orbitals across the lanthanide series and influences the relative stability of different polymorphs [2].

    Temperature-Dependent Phase Evolution

    The thermal behavior of terbium oxide exhibits complex phase relationships involving multiple temperature-dependent transformations. Under ambient pressure conditions, C-type terbium oxide remains stable up to approximately 1000°C, beyond which various high-temperature phases become accessible depending on atmospheric conditions and heating rates [7] [8].

    At elevated temperatures around 1688°C, eutectic formation occurs in systems containing terbium oxide, leading to the coexistence of multiple phases [9]. The peritectic decomposition temperature is observed at approximately 1840°C, indicating incongruent melting behavior where terbium oxide decomposes before reaching its melting point [9].

    Table 4: Temperature-Dependent Phase Evolution of Tb₂O₃

    Temperature Range (°C)PhaseStructureStabilityNotes
    25-1000C-type Tb₂O₃Cubic bixbyiteStableAmbient conditions stable phase
    1000-1688C-type Tb₂O₃Cubic bixbyiteStableStable up to high temperatures
    1688-1840Eutectic formationMixed phasesMetastableFormation of eutectic mixtures
    1840-2301Peritectic decompositionDecomposition productsUnstableIncongruent melting behavior
    2301-2419H-type phaseHexagonalStable at high THigh temperature polymorph
    >2419LiquidLiquidLiquidMolten state

    The high-temperature H-type phase emerges around 2301°C with a hexagonal crystal structure, representing a distinct polymorph stable only at elevated temperatures [10]. This phase exhibits different thermal expansion characteristics and structural parameters compared to the ambient-temperature C-type phase [10]. The melting point of terbium oxide occurs at approximately 2419°C, leading to complete structural breakdown and liquid formation [10].

    Thermal cycling experiments demonstrate that phase transitions in terbium oxide can be influenced by heating and cooling rates, oxygen partial pressure, and the presence of impurities [8]. Rapid thermal processing can lead to metastable phase retention, while slow cooling promotes equilibrium phase formation [11].

    Local Atomic Coordination Environments

    The local coordination environments in C-type terbium oxide reflect the ordered vacancy arrangement characteristic of the bixbyite structure. Two distinct terbium coordination environments exist, corresponding to the inequivalent Tb1 and Tb2 crystallographic sites [2].

    Terbium atoms at the Tb1 site (8b Wyckoff position) exhibit regular octahedral coordination with six equivalent Tb-O bond distances of approximately 2.285 Å [2]. This highly symmetric environment results from the regular arrangement of oxygen atoms around the terbium center, forming a nearly perfect octahedron [2].

    Table 2: Local Coordination Environments in C-type Tb₂O₃

    SiteCoordinationBond Distances (Å)Description
    Tb1 (8b)6-fold octahedral6 × 2.285 (regular)Regular octahedron with equal Tb-O distances
    Tb2 (24d)6-fold distorted octahedral2.274, 2.297, 2.391 (irregular)Distorted octahedron with three different bond lengths
    O (48e)4-fold tetrahedralVariable Tb-O distancesBridges between Tb polyhedra

    In contrast, terbium atoms at the Tb2 site (24d Wyckoff position) display irregular octahedral coordination with three distinct Tb-O bond distances: 2.274, 2.297, and 2.391 Å [2]. This distortion arises from the asymmetric oxygen vacancy distribution in the bixbyite structure, where two oxygen atoms from the idealized eight-coordinate cube are systematically removed along specific crystallographic directions [3] [2].

    The oxygen atoms occupy 48e sites with four-fold tetrahedral coordination, bridging between terbium polyhedra to maintain structural connectivity [2]. The tetrahedral coordination represents a significant departure from the eight-fold coordination observed in the parent fluorite structure, reflecting the ordered vacancy arrangement [3].

    Extended X-ray absorption fine structure (EXAFS) analysis reveals that local coordination environments can be influenced by composition variations and defect concentrations [12]. In non-stoichiometric samples, additional distortions may occur due to the presence of mixed-valence terbium species or oxygen vacancy clustering [12].

    Defect Chemistry and Non-Stoichiometric Variants

    Terbium oxide exhibits rich defect chemistry involving various non-stoichiometric compositions and associated electronic properties. The most common defects include oxygen vacancies, which can accommodate electrons and create color centers responsible for optical absorption in the visible region [13] [14].

    Non-stoichiometric terbium oxides encompass a range of compositions between Tb₂O₃ and TbO₂, including TbO₁.₇₁₄, TbO₁.₇₅₀, TbO₁.₈₁₈, TbO₁.₈₃₃, and TbO₁.₈₇₅ [15] [16]. These intermediate compositions contain mixed-valence terbium in both +3 and +4 oxidation states, leading to complex electronic structures and modified physical properties [15] [16].

    Table 3: Non-Stoichiometric Terbium Oxide Variants

    CompositionTb Oxidation StatesCrystal StructureStabilityDecomposition Temp (°C)
    Tb₂O₃Tb³⁺Cubic bixbyiteStable>1000
    TbO₁.₇₁₄Tb³⁺/Tb⁴⁺Fluorite-relatedMetastable-
    TbO₁.₇₅₀Tb³⁺/Tb⁴⁺Fluorite-relatedMetastable-
    TbO₁.₈₁₈Tb³⁺/Tb⁴⁺Fluorite-relatedMetastable-
    TbO₁.₈₃₃Tb³⁺/Tb⁴⁺Fluorite-relatedMetastable-
    TbO₁.₈₇₅Tb³⁺/Tb⁴⁺Fluorite-relatedMetastable-
    Tb₇O₁₂Tb³⁺/Tb⁴⁺RhombohedralMetastable~600
    Tb₁₁O₂₀Tb³⁺/Tb⁴⁺TriclinicMetastable~600
    Tb₄O₇Tb³⁺/Tb⁴⁺Cubic fluoriteMetastable>400

    Higher-order terbium oxides such as Tb₇O₁₂ and Tb₁₁O₂₀ represent metastable phases with complex crystal structures [15] [16]. These phases decompose at relatively low temperatures, with Tb₁₁O₂₀ converting to Tb₇O₁₂ around 600°C and Tb₇O₁₂ subsequently decomposing to Tb₂O₃ above 1000°C [15].

    Table 5: Defect Chemistry in Tb₂O₃

    Defect TypeFormation EnergyEffect on StructureElectronic PropertiesPrevalence
    Oxygen vacancy (VO)ModerateLocal distortion, charge compensationColor centers, conductivityCommon
    Oxygen interstitial (Oi)HighExpansion, strainTrap statesLess common
    Cation antisite (TbTb)Very highSite disorderBand gap modificationRare
    Frenkel pair (VO + Oi)Moderate-HighNeutral defect pairMinimal electronic effectModerate
    Schottky defectHighVolume reductionInsulating behaviorLow

    Oxygen vacancies represent the most prevalent defect type in terbium oxide, particularly under reducing conditions or high-temperature synthesis [13] [14]. These defects can trap electrons, forming F-centers that contribute to optical absorption and electrical conductivity [13]. The formation energy of oxygen vacancies is moderate, making them thermodynamically accessible under typical processing conditions [13].

    Electron paramagnetic resonance (EPR) studies reveal that terbium promotes the generation of clustered vacancy defects at surfaces of mixed-oxide nanoparticles [14]. This clustering behavior influences oxygen handling properties and catalytic activity, making defect chemistry crucial for understanding material performance in various applications [14].

    Dates

    Last modified: 04-14-2024

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